CID 20843155

Description

The mass spectrum (D) likely reveals molecular fragments indicative of functional groups such as esters, terpenes, or aromatic systems, though specific structural data are absent in the provided evidence.

Properties

CAS No. |

15587-39-0 |

|---|---|

Molecular Formula |

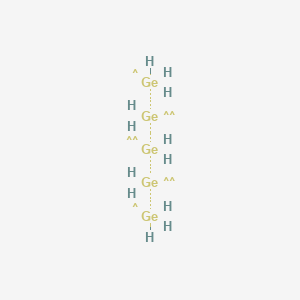

Ge5H12 |

Molecular Weight |

375.2 g/mol |

InChI |

InChI=1S/2GeH3.3GeH2/h2*1H3;3*1H2 |

InChI Key |

YLAFGLJNWFUJLU-UHFFFAOYSA-N |

SMILES |

[GeH3].[GeH3].[GeH2].[GeH2].[GeH2] |

Canonical SMILES |

[GeH3].[GeH3].[GeH2].[GeH2].[GeH2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

CID 20843155 can be synthesized through several methods. One common approach involves the reaction of germanium tetrachloride (GeCl₄) with lithium aluminum hydride (LiAlH₄) in an ether solvent. This reaction produces germanium hydrides, including pentagermane, as part of the product mixture .

Another method involves the reduction of germanium halides with sodium borohydride (NaBH₄) in a suitable solvent. This reaction also yields various germanium hydrides, including pentagermane .

Industrial Production Methods

the methods mentioned above can be adapted for small-scale production in laboratory settings .

Chemical Reactions Analysis

Types of Reactions

CID 20843155 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form germanium oxides.

Reduction: this compound can be reduced to form lower germanium hydrides or elemental germanium.

Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Oxygen, ozone, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, organometallic compounds.

Major Products Formed

Oxidation: Germanium oxides.

Reduction: Lower germanium hydrides, elemental germanium.

Substitution: Various substituted germanium compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of pentagermane involves its ability to undergo various chemical reactions, as described above. Its reactivity is primarily due to the presence of multiple germanium-hydrogen bonds, which can be broken and reformed under different conditions. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oscillatoxin Derivatives ()

CID 20843155 may belong to a class of cyclic or polyketide-derived toxins, analogous to oscillatoxin derivatives (e.g., CID 101283546, CID 185389). Key structural differences include:

- Methylation : CID 185389 (30-methyl-oscillatoxin D) features a methyl group absent in CID 101283546 (oscillatoxin D), altering hydrophobicity and bioactivity.

- Side-chain modifications : Oscillatoxin E (CID 156582093) and F (CID 156582092) differ in oxidation states, influencing receptor binding.

Table 1: Structural Comparison of Oscillatoxin Derivatives

| Compound CID | Key Structural Features | Molecular Weight (Da)* | Bioactivity |

|---|---|---|---|

| 101283546 | Cyclic polyketide, no methylation | ~800 | Cytotoxic |

| 185389 | 30-methyl group | ~814 | Enhanced membrane permeabilization |

| 20843155 | Not specified (inferred volatile) | N/A | Potential antimicrobial |

Nrf2 Inhibitors ()

CID 46907796 (AC5000.4136) and ChEMBL entries 1724922/1711746 are Nrf2 inhibitors with distinct pharmacophores. Unlike this compound, these compounds feature:

- Sulfonamide groups : Critical for target engagement.

- Planar aromatic systems : Enhance binding to Keap1, a regulatory protein of Nrf2.

Functional Comparison: Chemical Inducers of Dimerization (CIDs)

This compound may share functional overlap with photocleavable CIDs like rapamycin derivatives (). Key contrasts include:

Analytical Comparisons: Mass Spectrometry Fragmentation

This compound’s in-source collision-induced dissociation (CID) patterns () can be contrasted with ginsenosides:

- Ginsenoside Rf: Produces fragment ions at m/z 621 [M-H]⁻ and 459 [M-H-162]⁻.

- This compound : Likely exhibits distinct fragmentation due to differing functional groups (e.g., loss of methyl or acetyl groups).

Notes on Limitations and Contradictions

- Functional overlap : focuses on protein-dimerizing CIDs, while suggests a volatile metabolite, implying divergent applications.

Q & A

Q. What strategies validate novel mechanisms proposed for this compound’s reactivity?

- Methodological Validation :

- Use isotopic labeling (e.g., deuterated solvents) to trace reaction pathways .

- Compare kinetic data (Arrhenius plots) with computational transition-state simulations .

- Employ in situ spectroscopic monitoring (e.g., Raman) to capture intermediate species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.